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Compound of Interest

Compound Name: 2-lodophenyl isocyanate

CAS No.: 128255-31-2

Cat. No.: B139492

\ J

CAS Registry Number: 128255-31-2 Document Type: Technical Application Guide Version: 2.0
(Current as of 2026)

Identity & Physicochemical Profiling[1][2]
The "Lookup" Core

In chemical procurement and database management, ambiguity between isomers is the
primary source of experimental error. 2-lodophenyl isocyanate is frequently confused with its
para-substituted isomer (4-iodophenyl isocyanate).

The definitive identifier for the ortho isomer is CAS 128255-31-2.
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Parameter Technical Specification
IUPAC Name 1-iodo-2-isocyanatobenzene
CAS Number 128255-31-2

Do not confuse with 4-lodophenyl isocyanate
(CAS 15845-62-2)

Common Confusion

Molecular Formula C7H4INO
Molecular Weight 245.02 g/mol
SMILES C1=CC=C(C(=C1)N=C=0)I
Low-melting solid or colorless to pale yellow oll
Appearance _
(purity dependent)
2-8°C, under Argon/Nitrogen (Strictly
Storage

Anhydrous)

Structural Significance

The 2-iodophenyl isocyanate scaffold is a "bifunctional” electrophile. It contains:

e |Isocyanate (-N=C=0): Highly reactive toward nucleophiles (amines, alcohols) to form ureas
or carbamates.

« Ortho-lodine: A high-value handle for transition-metal catalyzed cross-coupling (Suzuki-
Miyaura, Sonogashira) after the urea formation, or for intramolecular cyclization to form
heterocycles like benzimidazolones.

Synthetic Routes & Mechanistic Insight

Commercial availability of 2-iodophenyl isocyanate can be sporadic. For drug discovery
campaigns requiring fresh material, in situ preparation is the gold standard to avoid hydrolysis
products (diaryl ureas).

The Triphosgene Protocol (Safe Laboratory Standard)
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While traditional phosgenation is effective, the use of Triphosgene (bis(trichloromethyl)

carbonate) is preferred for safety and stoichiometry control. This solid reagent decomposes into

phosgene in situ, allowing precise equivalency.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of 2-iodoaniline on the in situ generated

phosgene, followed by HCI elimination.

2-lodoaniline + Reagent

(Nucleophile) w»
Carbamoyl Chloride + Base
/ Intermediate - HCl)
Triphosgene \

(0.33 eq) 2-lodophenyl Isocyanate
Triethylamine ————--——" > (Electrophile)
(HCI Scavenger)

Click to download full resolution via product page

Figure 1: Step-wise conversion of 2-iodoaniline to 2-iodophenyl isocyanate using the

Triphosgene method.

Detailed Experimental Protocol

Reagents:

2-lodoaniline (1.0 eq)

Triphosgene (0.35 eq)

Triethylamine (2.5 eq)

DCM (Anhydrous)

Step-by-Step:

e Setup: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, addition funnel, and Nz
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e Solvation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM. Cool to 0°C.

» Addition: Dissolve 2-iodoaniline (1.0 eq) in minimal DCM. Add this solution dropwise to the
Triphosgene solution over 30 minutes.[1][2] Note: A white precipitate (amine-HCI salt) may

form momentarily.

o Elimination: Add Triethylamine (2.5 eq) dropwise. The solution should clear as the isocyanate

forms.

o Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by IR
(look for strong -N=C=0 stretch at ~2270 cm™1).

o Workup: Remove solvent under reduced pressure. The residue can be extracted with dry
hexane (the isocyanate dissolves, urea byproducts do not) or purified via rapid Kugelrohr

distillation if high purity is required.

Reactivity & Applications in Medicinal Chemistry[5]
[6]

The utility of CAS 128255-31-2 lies in its ability to serve as a "linchpin™ in diversity-oriented
synthesis.

Urea/Carbamate Formation

The primary application is the synthesis of 1-(2-iodophenyl)ureas. These intermediates are
critical for accessing privileged scaffolds like quinazolinones or benzimidazoles.

Nucleophile Product Class Mechanism Note
] ) ] ) Fast, exothermic. No catalyst
Primary Amine (R-NH2) N,N'-Disubstituted Urea
needed.
Slower. Often requires Lewis
Alcohol (R-OH) Carbamate (Urethane) )
acid (DBTL) or base (EtsN).
Undesired. Hydrolysis yields
Water (Impurity) Symmetrical Urea aniline, which reacts with

remaining isocyanate.
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Orthogonal Cross-Coupling Workflow

A common strategy involves forming the urea first, then utilizing the ortho-iodine for palladium-
catalyzed closure.

2-lodophenyl Isocyanate Functionalized Amine
(CAS 128255-31-2) (R-NH2)

Stable Urea Intermediate Pd(0) / Base
(Ortho-lodo handle intact) Intramolecular Coupling

Heck / Buchwald-Hartwig

Benzimidazolone / Quinazolinone

(Target Scaffold)

Click to download full resolution via product page

Figure 2: The "Urea-First" strategy utilizing the ortho-iodine handle for downstream heterocycle
formation.

Handling, Stability & Analytics
Safety Profile

+ Lachrymator: Like most aryl isocyanates, this compound is a potent lachrymator and
respiratory sensitizer. All operations must occur in a fume hood.

* Moisture Sensitivity: Reacts rapidly with atmospheric moisture to evolve CO2 (pressure
hazard in sealed vessels) and form insoluble 1,3-bis(2-iodophenyl)urea.

Analytical Validation
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When validating the identity of CAS 128255-31-2, rely on Infrared (IR) Spectroscopy over Mass
Spectrometry (MS), as isocyanates often derivatize in MS sources (e.g., with methanol).

e IR (Neat/DCM): Distinctive, sharp peak at 2250-2270 cm~1 (Isocyanate asymmetric stretch).

e 1H NMR (CDCIs): Look for the ortho-coupling patterns. The proton adjacent to lodine (H-3)
will be desheilded (~7.8 ppm, d).

e Quenching: Quench excess isocyanate with MeOH or saturated NaHCOs before disposal.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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